1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin

Toxicology Risk Assessment TEQ Calculation

1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,7,9-HxCDD) is a hexachlorinated dibenzo-p-dioxin congener and a member of the polychlorinated dibenzo-p-dioxin (PCDD) family. Unlike the 2,3,7,8-substituted PCDD congeners, its chlorine substitution pattern (chlorines at positions 1,2,4,6,7,9) renders it a non-dioxin-like compound, meaning it lacks potent activation of the aryl hydrocarbon receptor (AhR) and is assigned a Toxic Equivalency Factor (TEF) of zero under major regulatory frameworks.

Molecular Formula C12H2Cl6O2
Molecular Weight 390.9 g/mol
CAS No. 39227-62-8
Cat. No. B1329395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin
CAS39227-62-8
Molecular FormulaC12H2Cl6O2
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H
InChIKeyBSJDQMWAWFTDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin (CAS 39227-62-8): A Non-Dioxin-Like HxCDD Congener for Isomer-Specific Analytical Standards


1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,7,9-HxCDD) is a hexachlorinated dibenzo-p-dioxin congener and a member of the polychlorinated dibenzo-p-dioxin (PCDD) family [1]. Unlike the 2,3,7,8-substituted PCDD congeners, its chlorine substitution pattern (chlorines at positions 1,2,4,6,7,9) renders it a non-dioxin-like compound, meaning it lacks potent activation of the aryl hydrocarbon receptor (AhR) and is assigned a Toxic Equivalency Factor (TEF) of zero under major regulatory frameworks [2]. With a molecular formula of C12H2Cl6O2, a molecular weight of 390.86 g/mol, and a melting point of 238 °C, this congener is primarily utilized as a reference standard for isomer-specific environmental analysis and as a negative control in toxicological studies [1][3].

1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin: Why a 'Hexa-Dioxin Standard' Cannot Be Sourced by Generic Substitution


Procurement of a generic 'hexachlorodibenzo-p-dioxin' standard is scientifically invalid due to the profound, congener-specific differences in toxicity, AhR activation, and chromatographic behavior among the ten HxCDD isomers [1]. The three 2,3,7,8-substituted HxCDD isomers (1,2,3,4,7,8-; 1,2,3,6,7,8-; and 1,2,3,7,8,9-HxCDD) carry a TEF of 0.1 and contribute to dioxin-like toxicity, whereas the target compound 1,2,4,6,7,9-HxCDD has a TEF of zero and is classified as non-dioxin-like [2]. Substituting one isomer for another will completely corrupt quantitative toxic equivalency (TEQ) calculations, fail to serve as a proper negative control in AhR activation assays, and compromise the accuracy of isomer-specific analytical methods which rely on unique gas chromatographic retention indices and distinct mass spectrometric fragmentation patterns for each congener [1][3].

1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin: Quantitative Evidence Table for Scientific Selection and Procurement Differentiation


Toxic Equivalency Factor (TEF) of Zero vs. 0.1 for 2,3,7,8-Substituted HxCDD Isomers

Under the regulatory TEF framework adopted by the WHO and regional authorities, 1,2,4,6,7,9-HxCDD is assigned a TEF of zero, in contrast to the three 2,3,7,8-substituted HxCDD isomers which have a TEF of 0.1 [1][2]. This is a binary classification: our target compound is a non-dioxin-like congener, while its 2,3,7,8-substituted analogs are dioxin-like and toxicologically active. This distinction is critical for calculating toxic equivalency (TEQ) in environmental or biological samples, as inclusion of the wrong isomer can lead to a false positive signal for dioxin-like activity.

Toxicology Risk Assessment TEQ Calculation

Gas Chromatographic Retention Index on DB-5 Column: 2713 vs. Isomer-Specific Elution Order

On a non-polar DB-5 capillary column under standardized temperature programming, 1,2,4,6,7,9-HxCDD exhibits a Kovats retention index of 2713 [1]. This value is identical to that reported for its isomer 1,2,4,6,8,9-HxCDD on the same column [2], indicating co-elution. This co-elution behavior is a critical methodological finding: these two non-2,3,7,8 isomers cannot be resolved on a standard DB-5 column, necessitating the use of isomer-specific standards or complementary techniques like GC-FTIR for unambiguous identification. In contrast, the toxicologically active 2,3,7,8-substituted HxCDD isomers have distinct retention indices, allowing their resolution from this non-toxic pair.

Analytical Chemistry Chromatography Environmental Monitoring

Unique Vapor-Phase Infrared Absorption Spectrum Resolving Isomer Co-Elution

A landmark study by Grainger, Reddy, and Patterson (1990) demonstrated that all ten HxCDD isomers, including 1,2,4,6,7,9-HxCDD, display a unique vapor-phase infrared spectrum [1]. This technique provides a critical orthogonal confirmation method, especially for isomers like 1,2,4,6,7,9- and 1,2,4,6,8,9-HxCDD that co-elute on standard non-polar GC columns. The unique IR fingerprint enables unambiguous identification of our target compound even in complex mixtures where chromatographic resolution is incomplete, offering a level of specificity that a generic 'hexa-dioxin' standard cannot provide.

Spectroscopy Isomer Differentiation Analytical Method Validation

Isomer-Specific Identification Enabled by Oxygen Negative Chemical Ionization (ONCI) Mass Spectrometry

Miles, Gurprasad, and Malis (1985) established that oxygen negative chemical ionization (ONCI) was the most suitable ionization mode for isomer-specific identification of all ten HxCDD isomers, including 1,2,4,6,7,9-HxCDD [1]. This method produces distinct fragmentation patterns based on chlorine substitution, specifically generating characteristic (M-19) and ring-cleavage ions that differ between isomers. The technique successfully identified small amounts of a 4:2 substituted isomer in pentachlorophenol samples, highlighting its sensitivity and specificity. This contrasts with standard electron impact (EI) mass spectrometry, which often fails to differentiate between HxCDD isomers.

Mass Spectrometry Isomer Identification Trace Contaminant Analysis

Predicted High LogP (7.45) and Hydrophobicity as Determinants of Environmental Fate

The predicted ACD/LogP value for 1,2,4,6,7,9-HxCDD is 7.45, indicating extremely high hydrophobicity . The associated predicted bioconcentration factor (BCF) is approximately 236,857. This level of hydrophobicity is comparable to the most potent dioxin congener, 2,3,7,8-TCDD, which has a log Kow of approximately 6.8 [1]. Despite a similar propensity for bioaccumulation and lipid partitioning, 1,2,4,6,7,9-HxCDD lacks the potent AhR-mediated toxicity of 2,3,7,8-TCDD (TEF 0 vs. TEF 1). This decoupling of environmental persistence from toxicological potency is a key differentiator when selecting a compound for studies on the environmental behavior of PCDDs without the confounding factor of high toxicity.

Environmental Fate Bioaccumulation Physicochemical Properties

1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin: Core Industrial and Research Applications Driven by Quantitative Evidence


Isomer-Specific Analytical Standard for Regulatory TEQ Compliance Testing

Environmental testing laboratories performing ISO 13914 or EPA Method 1613 dioxin analysis must quantify all 2,3,7,8-substituted congeners for TEQ calculation. 1,2,4,6,7,9-HxCDD is essential here, not as a toxic congener, but as a method verification standard to ensure chromatographic separation from the toxic 2,3,7,8-substituted HxCDD isomers. Its documented GC co-elution with 1,2,4,6,8,9-HxCDD makes it a critical probe for column performance, and its TEF of zero means its presence does not inflate TEQ results, ensuring accurate compliance reporting.

Negative Control in AhR-Mediated Gene Expression and Toxicity Assays

In mechanistic toxicology, experiments studying the aryl hydrocarbon receptor (AhR) pathway require a congener that shares the physical properties of dioxins but lacks AhR agonism. With a TEF of zero but a high predicted logP of 7.45 , 1,2,4,6,7,9-HxCDD is the ideal negative control. It can be used to demonstrate that observed effects from toxic congeners (e.g., CYP1A1 induction by 2,3,7,8-TCDD) are specifically AhR-mediated and not due to non-specific membrane perturbation or bioaccumulation-driven artifacts.

Model Compound for Studying Environmental Fate of Non-Toxic Dioxins

Given that dioxin contamination is a mixture of toxic and non-toxic congeners, understanding the environmental transport of the non-toxic fraction is crucial for mass balance studies. 1,2,4,6,7,9-HxCDD, with its high predicted BCF of ~237,000 , serves as a safer surrogate for investigating lipid partitioning, soil adsorption, and long-range atmospheric transport of hexachlorinated dioxins, eliminating the substantial safety risks and costs of working with 2,3,7,8-TCDD or other high-TEF congeners.

Calibration of Orthogonal Analytical Systems (GC-FTIR and ONCI-MS)

Analytical chemists developing advanced methods for dioxin isomer identification rely on the unique spectroscopic fingerprints of each congener. The distinct vapor-phase IR spectrum of 1,2,4,6,7,9-HxCDD and its characteristic ONCI mass spectral fragmentation pattern make its certified standard indispensable for creating spectral libraries and tuning instruments to resolve and identify this specific congener in complex environmental extracts.

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